molecular formula C12H17NO2 B13290756 2-Cyanospiro[3.6]decane-2-carboxylic acid

2-Cyanospiro[3.6]decane-2-carboxylic acid

Cat. No.: B13290756
M. Wt: 207.27 g/mol
InChI Key: ALBQJNGFBYBSMP-UHFFFAOYSA-N
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Description

2-Cyanospiro[3.6]decane-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro junction between a cyclohexane and a cyclopropane ring, with a cyano group and a carboxylic acid group attached to the spiro carbon. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanospiro[3.6]decane-2-carboxylic acid typically involves the reaction of a suitable spirocyclic precursor with cyanide and carboxylation reagents. One common method involves the use of a spirocyclic ketone, which undergoes a cyanation reaction followed by carboxylation to yield the desired product. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanospiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amides, esters, carboxylates, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyanospiro[3.6]decane-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyanospiro[3.6]decane-2-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Cyanospiro[4.5]decane-2-carboxylic acid: Similar spirocyclic structure but with a different ring size.

    2-Cyanospiro[3.5]nonane-2-carboxylic acid: Another spirocyclic compound with a smaller ring system.

    2-Cyanospiro[3.6]undecane-2-carboxylic acid: Similar structure with an additional carbon in the ring system.

Uniqueness: 2-Cyanospiro[3.6]decane-2-carboxylic acid is unique due to its specific ring size and the presence of both cyano and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-cyanospiro[3.6]decane-2-carboxylic acid

InChI

InChI=1S/C12H17NO2/c13-9-12(10(14)15)7-11(8-12)5-3-1-2-4-6-11/h1-8H2,(H,14,15)

InChI Key

ALBQJNGFBYBSMP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(C2)(C#N)C(=O)O

Origin of Product

United States

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